molecular formula C18H20N2O3 B5553416 N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide

N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide

Cat. No. B5553416
M. Wt: 312.4 g/mol
InChI Key: IKEIPMSGKFGCKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(Acetylamino)phenyl]-4-isopropoxybenzamide and its derivatives involves multiple steps, including acylation reactions, amide bond formation, and substitution reactions. A notable method involves the coupling of appropriate anilines with acyl chlorides or carboxylic acids in the presence of condensing agents to form the amide linkage, followed by subsequent modifications to introduce the isopropoxy group (Piplani, Sharma, Mehta, & Malik, 2018).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-[2-(Acetylamino)phenyl]-4-isopropoxybenzamide, is characterized by the presence of a benzamide core, with various substituents attached to the aromatic ring. The nature and position of these substituents significantly influence the compound's chemical properties and biological activity. Crystallographic studies and molecular modeling can provide insights into the conformational preferences and intermolecular interactions of these compounds (He, Yang, Hou, Teng, & Wang, 2014).

Scientific Research Applications

Design and Pharmacological Evaluation of Derivatives

One study focuses on the design, synthesis, and pharmacological evaluation of novel N-acylhydrazone derivatives acting as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds, inspired by trichostatin A, have shown promise in cancer therapy by affecting cell migration and inducing cell cycle arrest or apoptosis through caspase 3/7 activation, suggesting HDAC6/8 as potential targets for molecular therapies (Rodrigues et al., 2016).

Memory Enhancement Studies

Another significant research area involves N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, showing promise in enhancing memory, supported by molecular docking, MM-GBSA, and molecular simulation studies (Piplani et al., 2018).

Biosensor Development

Research has also extended to the development of high-sensitive biosensors, like the novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam. This study showcases the application of these compounds in creating sensitive detection methods for important biological and pharmaceutical analytes (Karimi-Maleh et al., 2014).

Antitumor Activity Exploration

Explorations into the anti-tumor functions of related compounds, like phenoxybenzamine hydrochloride, reveal significant inhibitory effects on glioma cell proliferation, migration, and tumorigenesis, providing insights into potential mechanisms for cancer treatment (Lin et al., 2016).

properties

IUPAC Name

N-(2-acetamidophenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)23-15-10-8-14(9-11-15)18(22)20-17-7-5-4-6-16(17)19-13(3)21/h4-12H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEIPMSGKFGCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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